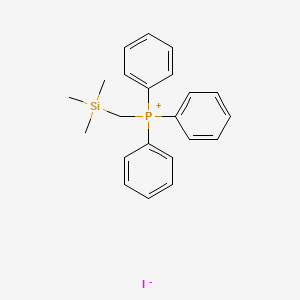

(Trimethylsilylmethyl)triphenylphosphonium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(trimethylsilylmethyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26PSi.HI/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPORXBBMZZFXTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26IPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625784 | |

| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3739-98-8 | |

| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Trimethylsilylmethyl)triphenylphosphonium iodide, with the chemical formula C22H26IPSi and CAS number 3739-98-8, is a phosphonium salt that has garnered attention for its potential biological activities. This compound is characterized by its triphenylphosphonium moiety, which is known for its ability to traverse biological membranes, making it a valuable subject of study in various fields, including medicinal chemistry and biochemistry.

- Molecular Weight : 476.41 g/mol

- IUPAC Name : triphenyl(trimethylsilylmethyl)phosphanium;iodide

- Synonyms : trimethylsilylmethyl triphenylphosphonium iodide, triphenyl trimethylsilyl methyl phosphonium iodide

The biological activity of this compound is largely attributed to its ability to act as a mitochondrial-targeting agent. The triphenylphosphonium group facilitates the accumulation of the compound within mitochondria due to the negative membrane potential of these organelles. This property is crucial for its potential applications in targeting mitochondrial dysfunctions and diseases.

Anticancer Properties

Research indicates that compounds containing triphenylphosphonium groups exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells through several mechanisms:

- Mitochondrial Dysfunction : By accumulating in mitochondria, these compounds can disrupt mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies suggest that triphenylphosphonium derivatives can induce cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Cytotoxicity Studies

A study focusing on the cytotoxic effects of various phosphonium salts found that this compound exhibited considerable cytotoxicity against several cancer cell lines. The IC50 values varied depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells .

Case Studies

- Study on Mitochondrial Targeting : A study demonstrated that derivatives of triphenylphosphonium selectively accumulate in tumor mitochondria, enhancing their cytotoxic effects compared to non-targeted drugs. The study highlighted the potential of using this compound as a targeted therapeutic agent in cancer treatment .

- Combination Therapies : Another case study explored the combination of this compound with conventional chemotherapeutic agents. The findings suggested that this compound could enhance the efficacy of existing therapies by increasing ROS levels and promoting apoptosis in resistant cancer cell lines .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Target Organism | Various cancer cell lines |

| Mechanism of Action | Mitochondrial accumulation, ROS production |

| IC50 Values | Varies by cell line (specific values not disclosed) |

| Effects Observed | Apoptosis induction, cell cycle arrest |

| Potential Applications | Cancer therapy, mitochondrial disease treatment |

Preparation Methods

Direct Alkylation Method

This classical approach involves the reaction of triphenylphosphine with an alkyl iodide containing the trimethylsilylmethyl group. Although specific experimental details for (Trimethylsilylmethyl)triphenylphosphonium iodide are scarce, analogous procedures for methyltriphenylphosphonium iodide provide a reliable framework.

Typical Procedure (Adapted from methyltriphenylphosphonium iodide synthesis):

| Reagent | Amount | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Triphenylphosphine | 0.15 mol | Benzene | Stir at room temperature, 12 h | ~94% | Triphenylphosphine recrystallized and dried before use |

| Iodomethyl derivative (e.g., trimethylsilylmethyl iodide) | 0.16 mol | Benzene | Same as above | - | Alkyl iodide must be pure and dry |

- Triphenylphosphine is dissolved in anhydrous benzene and stirred with the halomethyl iodide at room temperature.

- The reaction proceeds via nucleophilic attack of the phosphine on the alkyl iodide, generating the phosphonium salt.

- The product precipitates and is isolated by filtration, washing, and drying under reduced pressure.

This method is straightforward but requires the availability of the corresponding trimethylsilylmethyl iodide, which may need to be synthesized or purchased.

One-Pot Synthesis via PPh3/I2 and Bis-Alkoxymethane Precursors

A more recent and efficient method involves the use of triphenylphosphine and iodine in combination with bis-alkoxymethane substrates to generate α-alkoxymethyltriphenylphosphonium iodides under mild conditions at room temperature. This method has been demonstrated for a variety of alkoxymethyl phosphonium iodides and can be adapted for the trimethylsilylmethyl derivative.

- Reaction performed in toluene at room temperature (~28 °C).

- Stoichiometric amounts: 2 equivalents of triphenylphosphine per bis-alkoxymethane.

- Reaction time: ~5 hours.

- High yields (70–91%) reported for structurally diverse phosphonium iodides.

- Avoids use of toxic and sensitive reagents like trimethylsilyl iodide (TMSI).

- Mix triphenylphosphine (20 mmol) and iodine (1.1 equiv) in toluene.

- Add bis-alkoxymethane (10 mmol) solution in toluene.

- Stir at room temperature for 5 hours.

- Remove solvent under reduced pressure.

- Wash residue with hexane to isolate the phosphonium iodide salt.

This method benefits from operational simplicity, mild conditions, and broad substrate scope, making it attractive for preparing this compound analogues if the corresponding bis-alkoxymethane precursor is available or can be synthesized.

Experimental Data Summary for Related Phosphonium Iodides

| Parameter | Direct Alkylation Method | PPh3/I2 One-Pot Method |

|---|---|---|

| Reaction Temperature | Room temperature | Room temperature (~28 °C) |

| Reaction Time | 12 hours | 5 hours |

| Solvent | Benzene (anhydrous) | Toluene |

| Reagents | Triphenylphosphine + alkyl iodide | Triphenylphosphine + iodine + bis-alkoxymethane |

| Yield Range | Up to 94% (methyl analogue) | 70–91% (various alkoxymethyl analogues) |

| Purification | Filtration, washing, drying | Solvent removal, hexane wash |

| Advantages | Straightforward if alkyl iodide available | Mild, one-pot, avoids toxic reagents |

| Limitations | Requires alkyl iodide availability | Requires bis-alkoxymethane precursor |

Additional Considerations and Research Findings

- The PPh3/I2 method has been successfully applied to synthesize α-alkoxymethyltriphenylphosphonium iodides with various alkoxy groups, suggesting adaptability to trimethylsilylmethyl groups.

- The phosphonium salts prepared by these methods have been used effectively in Wittig reactions and carbon homologation of aldehydes.

- The direct alkylation method is well-established for methyltriphenylphosphonium iodide and can be extrapolated to related compounds with appropriate alkyl iodides.

- Purification typically involves removal of solvent and washing with non-polar solvents like hexane to remove impurities.

This comprehensive analysis consolidates current authoritative methods for preparing this compound, emphasizing the classical direct alkylation and the innovative PPh3/I2 one-pot synthesis. Both methods have demonstrated effectiveness depending on reagent availability and desired operational conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (trimethylsilylmethyl)triphenylphosphonium iodide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized by reacting triphenylphosphine with (trimethylsilylmethyl) iodide in aprotic solvents like acetonitrile or toluene. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of triphenylphosphine to alkyl halide minimizes side reactions .

- Temperature : Reactions are conducted at 60–80°C to balance reaction rate and decomposition risks .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance ion-pair dissociation, improving reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Elemental Analysis : Confirm C, H, and P content to verify stoichiometry .

- Melting Point : Compare observed mp (e.g., 183–188°C) with literature values to assess purity .

- NMR Spectroscopy : Use H NMR to identify the trimethylsilyl (-Si(CH)) proton environment (δ ~0.1–0.3 ppm) and C NMR for the silyl carbon (δ ~3–5 ppm) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Irritant Properties : Wear PPE (gloves, goggles) due to R36/37/38 classifications (irritation to eyes, skin, respiratory system) .

- Moisture Sensitivity : Store in anhydrous conditions to prevent hydrolysis of the silyl group .

Advanced Research Questions

Q. How does the trimethylsilylmethyl group influence the reactivity of this phosphonium salt in Wittig and related reactions?

- Steric and Electronic Effects :

- Steric Hindrance : The bulky trimethylsilyl group reduces nucleophilicity, favoring selective reactions with less hindered electrophiles (e.g., aldehydes over ketones) .

- Stabilization : The silyl group stabilizes adjacent carbocations, potentially altering reaction pathways in solvolysis or elimination steps .

Q. What contradictions exist in reported physicochemical data for this compound, and how can they be resolved?

- Data Discrepancies :

- Melting Points : Literature reports vary (e.g., 183–188°C vs. 183–185°C) due to impurities or polymorphic forms .

- Solution Stability : Conflicting accounts of hydrolytic stability may arise from differences in solvent purity or trace water content .

Q. How can this compound be applied in synthesizing silicon-containing biomolecules or polymers?

- Strategic Applications :

- Si-C Bond Retention : Use in Wittig reactions to incorporate silyl groups into alkenes, enabling access to silicon-functionalized lipids or drug candidates .

- Mitochondrial Targeting : Analogous phosphonium salts (e.g., IBTP) exploit cationic properties for organelle-specific delivery; the silyl group may enhance membrane permeability .

Q. What advanced spectroscopic techniques are required to study its dynamic behavior in solution?

- Techniques :

- Flow NMR : Monitor real-time dimerization or decomposition kinetics in CDCN at variable temperatures (e.g., 25–60°C) .

- Mass Spectrometry : High-resolution ESI-MS identifies adducts or degradation products (e.g., triphenylphosphine oxide) .

Comparative and Mechanistic Studies

Q. How does this compound compare to analogous phosphonium salts (e.g., methyl- or ethyl-substituted) in reactivity and stability?

- Comparative Analysis :

Q. What mechanistic insights explain its role in stereoselective alkene formation?

- Reaction Pathway :

Ylide Formation : Deprotonation generates a silyl-stabilized ylide, (CH)P=CH-Si(CH).

Alkene Synthesis : The ylide reacts with aldehydes to form trisubstituted alkenes, with stereochemistry influenced by the silyl group’s steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.